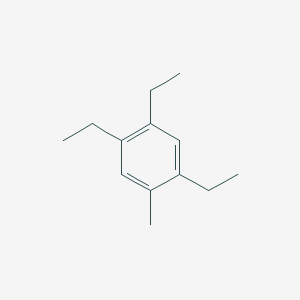

2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

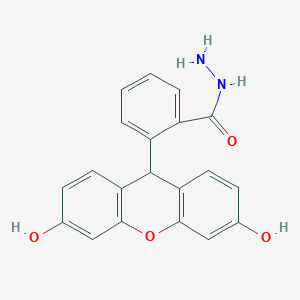

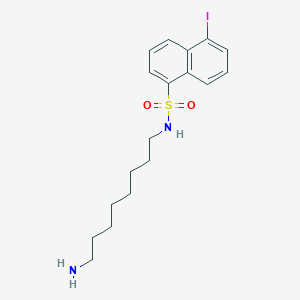

2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid (HMQC) is a phenolic quinolinecarboxylic acid that has a wide range of applications in scientific research and laboratory experiments. It is a versatile compound that can be used as a starting material for synthesizing other compounds, as a reagent in chemical reactions, and as a probe for studying the biochemical and physiological effects of various substances.

Scientific Research Applications

Antimicrobial Agents

The derivatives of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid have shown promising results as scaffolds for developing antimicrobial candidates. These compounds exhibit structure-dependent activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species . The potential to target such resistant strains makes these derivatives valuable in the ongoing battle against antimicrobial resistance.

Coordination Chemistry and Metal Complexes

Research has been conducted on the synthesis of metal complexes using ligands derived from the hydroxyphenyl moiety. These studies focus on understanding the coordination patterns and antibacterial activity of these complexes, which could lead to the development of new antibacterial drugs . The exploration of such complexes is crucial for the advancement of coordination chemistry and its applications in medicine.

Enzyme Activity Analysis

Compounds related to 4-Hydroxyphenylacetic acid, a derivative of the hydroxyphenyl group, are used as reagents in the acylation of phenols and amines. They also play a role in the fluorometric determination of oxidative enzymes . This application is significant for biochemical research involving enzyme kinetics and mechanisms.

Mechanism of Action

- One such compound is 4-Hydroxyphenylacetic acid , which shares structural similarities. It is found in olive oil and beer . Although not identical, understanding its properties may provide context.

- For related compounds, such as 4-(4-Hydroxyphenyl)-but-3-en-2-one, inhibition of starch digestive enzymes has been observed .

Target of Action

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-15(17(20)21)13-4-2-3-5-14(13)18-16(10)11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOWIELPRZDONS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420732 |

Source

|

| Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid | |

CAS RN |

107419-49-8 |

Source

|

| Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)